molecular formula C10H14O2 B117773 4-Butoxyphenol CAS No. 122-94-1

4-Butoxyphenol

Cat. No.: B117773
CAS No.: 122-94-1
M. Wt: 166.22 g/mol
InChI Key: MBGGFXOXUIDRJD-UHFFFAOYSA-N
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Description

4-Butoxyphenol: is an organic compound with the molecular formula C10H14O2 p-butoxyphenol . This compound is characterized by a phenol group substituted with a butoxy group at the para position. It is a light brown to brown crystalline powder with a molecular weight of 166.22 g/mol .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Butoxyphenol are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific biochemical context .

Cellular Effects

It is likely that this compound influences cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well defined. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well defined. It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

4-Butoxyphenol can be synthesized through the etherification of phenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods:

In industrial settings, this compound is produced through a similar etherification process, but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves filtration, hydrolysis, neutralization, and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Butoxyphenol can undergo oxidation reactions to form quinones.

    Reduction: It can be reduced to form corresponding hydroquinones.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated phenols

Comparison with Similar Compounds

    4-Methoxyphenol (p-Anisole): Similar structure but with a methoxy group instead of a butoxy group.

    4-Ethoxyphenol: Similar structure but with an ethoxy group.

    4-Propoxyphenol: Similar structure but with a propoxy group.

Uniqueness:

4-Butoxyphenol is unique due to its longer alkyl chain, which imparts different solubility and reactivity characteristics compared to its shorter-chain analogs. This makes it particularly useful in applications requiring higher solubility in organic solvents and specific reactivity patterns .

Properties

IUPAC Name

4-butoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGGFXOXUIDRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059548
Record name Phenol, 4-butoxy-
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

122-94-1
Record name 4-Butoxyphenol
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Record name 4-Butoxyphenol
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Record name 4-BUTOXYPHENOL
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Record name Phenol, 4-butoxy-
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Record name Phenol, 4-butoxy-
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Record name 4-butoxyphenol
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Record name P-BUTOXYPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 4-Butoxyphenol in materials science?

A1: this compound serves as a key building block in the synthesis of liquid crystals. [] Researchers have utilized it to create novel diamine monomers, specifically 4-[(4'-Butoxyphenoxy)carbonyl]phenyl-3",5"-diaminobenzoate (BCDA). [] These monomers are then polymerized to produce polyimides, a class of high-performance polymers known for their thermal stability, mechanical strength, and potential applications in various fields, including liquid crystal displays.

Q2: How does the structure of this compound contribute to the properties of the resulting liquid crystals?

A2: The structure of this compound influences the properties of the final liquid crystal materials. The butoxy chain introduces flexibility into the molecule, which can impact the liquid crystal's phase transition temperatures and viscosity. Additionally, the presence of both aromatic and aliphatic components in this compound allows for fine-tuning the polarity and intermolecular interactions within the liquid crystal material. [] This fine-tuning is crucial for optimizing the performance of liquid crystals in applications like displays.

Q3: What are the potential environmental concerns related to this compound?

A3: While this compound is a valuable precursor for liquid crystal synthesis, it's crucial to consider its potential environmental impact. Research indicates that alkylphenols, a class of compounds to which this compound belongs, exhibit varying levels of toxicity to aquatic organisms like the green algae Chlamydomonas reinhardtii. [] Further investigation into the biodegradability and ecotoxicological effects of this compound and its degradation products is necessary to ensure its safe and sustainable use.

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